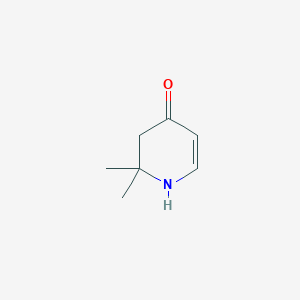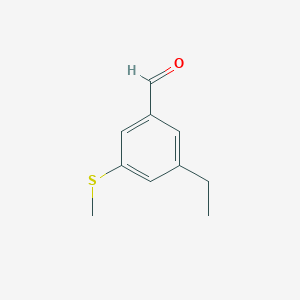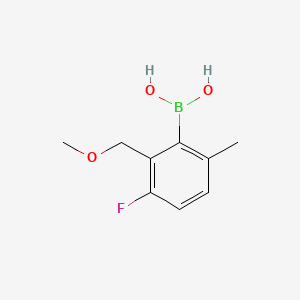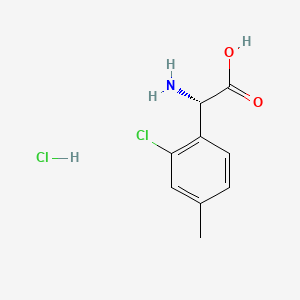
(2-Fluoro-3,6-dimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3,6-dimethoxyphenyl)methanol: is an organic compound with the molecular formula C9H11FO3 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3,6-dimethoxyphenyl)methanol typically involves the introduction of the fluorine and methoxy groups onto a benzene ring, followed by the addition of a hydroxymethyl group. One common method involves the use of fluorobenzene as a starting material, which undergoes electrophilic aromatic substitution to introduce the methoxy groups. This is followed by a Grignard reaction to add the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-Fluoro-3,6-dimethoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like or can be employed.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Fluoro-3,6-dimethoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored its potential as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit antimicrobial , anti-inflammatory , or antitumor properties.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals , agrochemicals , and specialty chemicals .
Wirkmechanismus
The mechanism by which (2-Fluoro-3,6-dimethoxyphenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors , altering their activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability , influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
- (2-Fluoro-4,5-dimethoxyphenyl)methanol
- (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
- (2,3-Dimethoxyphenyl)methanol
Uniqueness: (2-Fluoro-3,6-dimethoxyphenyl)methanol is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can influence its chemical reactivity and biological activity , making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H11FO3 |
|---|---|
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
(2-fluoro-3,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-4,11H,5H2,1-2H3 |
InChI-Schlüssel |
IGIQVRWBWNBNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


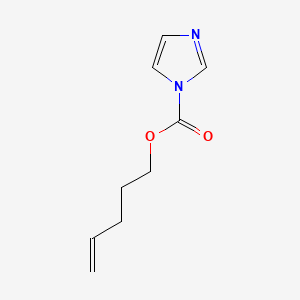



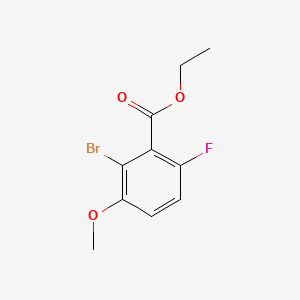
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide](/img/structure/B14023521.png)
![Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-](/img/structure/B14023527.png)

